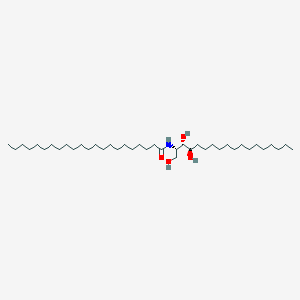

N-(docosanoyl)-4R-hydroxysphinganine

Vue d'ensemble

Description

Docosahexaenoic acid (DHA) and its derivatives, including compounds like "N-(docosanoyl)-4R-hydroxysphinganine," play crucial roles in various biological processes. DHA is recognized for its anti-inflammatory effects and its importance in brain health and development. The metabolism of DHA leads to a wide range of bioactive metabolites, indicating a complex network of reactions and functions that compounds derived from DHA might be involved in.

Synthesis Analysis

The synthesis of DHA derivatives involves enzymatic reactions that extend or modify the fatty acid chains. The enzymatic pathways include elongation, desaturation, and functional group modification, which can lead to the production of specific sphinganine derivatives. These processes are highly regulated, involving specific enzymes that recognize the fatty acid substrates and catalyze their transformation.

Molecular Structure Analysis

The molecular structure of "this compound" suggests it is a sphingolipid derivative with specific functional groups. These functional groups, such as the hydroxy group and the amide linkage, are critical for the molecule's biological activity. The stereochemistry, indicated by the "4R" configuration, also affects its interaction with biological molecules and its overall function.

Chemical Reactions and Properties

Compounds like "this compound" can participate in various chemical reactions, including hydrolysis, oxidation, and further conjugation with other molecules. Their reactivity is influenced by the functional groups present and the overall molecular structure. These reactions can modify the compound's properties and its biological activity.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are influenced by the length of the fatty acid chain, the degree of unsaturation, and the presence of functional groups. These properties determine how the compound behaves in biological systems and its suitability for inclusion in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other biomolecules, and susceptibility to enzymatic metabolism, are essential for understanding the biological role of "this compound" and similar compounds. These properties are influenced by the compound's molecular structure and dictate its interaction with cellular components.

References (sources) for this information:

Applications De Recherche Scientifique

Traitement du neuro-SIDA

N-(docosanoyl)-4R-hydroxysphinganine: a été étudié pour son potentiel dans le traitement du neuro-SIDA. Le composé a été utilisé pour développer des nanoparticules lipidiques structurées (NLC) pour la délivrance de la zidovudine, un médicament antirétroviral, à travers la barrière hémato-encéphalique (BBB) . Cette approche vise à relever les défis de la faible solubilité aqueuse et de la demi-vie courte de la zidovudine, en améliorant son efficacité pour cibler les réservoirs du VIH dans le cerveau.

Développement de médicaments antiviraux

Le composé présente une activité antivirale puissante, en particulier contre les virus enveloppés de lipides qui pénètrent dans les cellules par fusion de la membrane plasmique . Son efficacité contre le virus de l'herpès simplex (VHS), le virus de l'immunodéficience humaine (VIH)-1, le virus varicelle-zona et le virus respiratoire syncytial a été documentée, ce qui en fait un candidat précieux pour le développement futur de médicaments antiviraux.

Réduction de la charge virale dans les maladies infectieuses

La recherche a montré que This compound peut réduire considérablement la charge virale dans divers tissus, notamment les systèmes lymphatique, digestif, respiratoire et nerveux . Cette propriété est cruciale pour le traitement de maladies telles que les infections virales vélogènes, où la réduction de la charge virale peut conduire à de meilleurs résultats cliniques.

Études de docking moléculaire

This compound: a été utilisé dans des études de docking moléculaire pour explorer ses interactions avec les protéines antimicrobiennes et anticancéreuses. Ces études aident à comprendre les affinités de liaison du composé et son potentiel en tant qu'agent thérapeutique contre divers agents pathogènes et cellules cancéreuses .

Analyse spectroscopique pour la caractérisation des médicaments

La structure moléculaire du composé a été analysée en utilisant des méthodes spectroscopiques combinées à des simulations de théorie de la fonctionnelle de la densité (DFT). Cette analyse aide à identifier ses caractéristiques spectrales électroniques et vibrationnelles, qui sont essentielles pour caractériser et développer de nouveaux médicaments .

Mécanisme D'action

Target of Action

N-(docosanoyl)-4R-hydroxysphinganine, also known as Docosanol, is primarily targeted against many lipid enveloped viruses, including the herpes simplex virus (HSV) . It is used for the topical treatment of recurrent herpes simplex labialis episodes (cold sores or fever blisters) .

Mode of Action

Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents viral entry into cells and subsequent viral replication .

Biochemical Pathways

It is known that docosanol exhibits antiviral activity against many lipid enveloped viruses . This suggests that it may interact with lipid metabolism pathways or processes that involve lipid enveloped viruses.

Result of Action

The primary result of Docosanol’s action is the inhibition of viral replication, which speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching .

Propriétés

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h37-38,40,42-43,45H,3-36H2,1-2H3,(H,41,44)/t37-,38+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMNZQFRNXDRER-HIERITDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344209 | |

| Record name | N-Docosanoyl-4-hydroxysphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164576-03-8 | |

| Record name | C22 phytoceramide (t18:0/22:0) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164576038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C22 PHYTOCERAMIDE (T18:0/22:0) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KR90I1Q75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

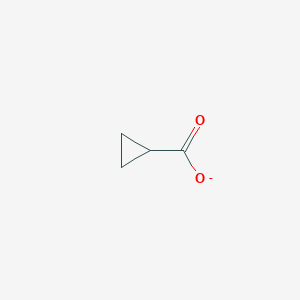

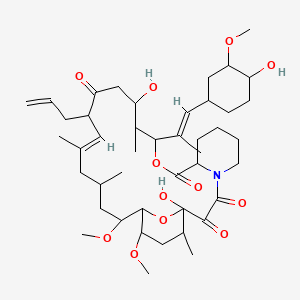

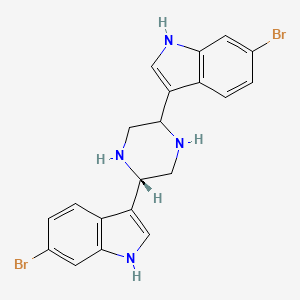

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)

![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)

![2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-8'-[oxo-(prop-2-enylamino)methyl]-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1236917.png)